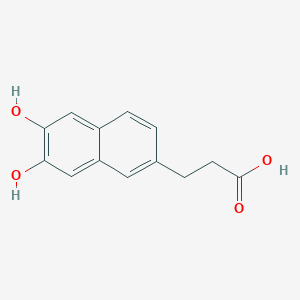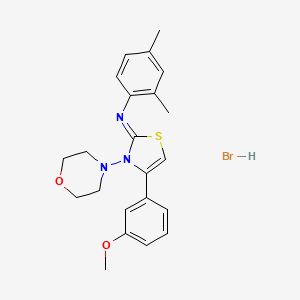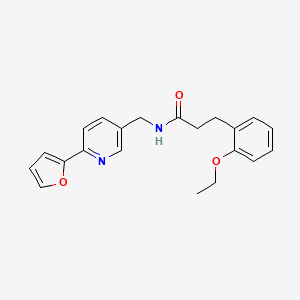
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “this compound” name suggests that it has a propanoic acid group attached to a naphthalene ring at the 2-position, with hydroxyl groups at the 6 and 7 positions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, such as the Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely consists of a naphthalene core, which is a flat, aromatic structure composed of two fused benzene rings. Attached to this core at the 2-position is a propanoic acid group, and there are hydroxyl groups at the 6 and 7 positions .Applications De Recherche Scientifique
Quantum Mechanical and Spectroscopic Study
Experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of related naphthalene derivatives have been conducted. These studies provide insights into the physical and chemical properties of such compounds, employing various computational chemistry techniques to simulate spectra and analyze molecular behavior. This research is foundational for developing new materials and understanding the molecular basis of their properties (Sakthivel et al., 2018).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a compound structurally similar to the target molecule, has been investigated as a renewable precursor for the synthesis of polybenzoxazine, a type of polymer with significant industrial application potential. This research highlights the utility of phenolic compounds in creating new, sustainable materials with desirable thermal and mechanical properties, offering a green alternative to traditional petrochemical-based polymers (Trejo-Machin et al., 2017).
Synthesis of Isoanigorufone and Structural Analogs
In the context of organic synthesis, the development of methods for synthesizing isoanigorufone, a phytoalexin, starting from a structurally related naphthalene derivative, demonstrates the versatility of these compounds in synthetic chemistry. This process involves multiple steps, including Suzuki–Miyaura coupling, highlighting the potential for naphthalene derivatives in synthesizing complex organic molecules with biological activity (Cano et al., 2013).
Carbopalladation in Organic Synthesis
The use of carbopalladation reactions for synthesizing 2-aminonaphthalenes from related naphthalene derivatives showcases the utility of these compounds in forming complex, heterocyclic structures. This methodology offers a pathway for the efficient synthesis of naphthalene-based compounds, which could have applications in material science and medicinal chemistry (Tian et al., 2003).
Environmental Contaminants Detection
The detection of O-desmethylnaproxen in environmental samples underlines the importance of monitoring pharmaceutical metabolites, where structurally similar compounds to the target molecule may persist in water sources. This research underscores the relevance of analytical chemistry in assessing and managing the environmental impact of pharmaceuticals (Selke et al., 2010).
Propriétés
IUPAC Name |
3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBIAKOZZUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![ethyl 3-carbamoyl-2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2779422.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)


![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(dimethylsulfamoyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)
![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)


![N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide](/img/structure/B2779438.png)
![Ethyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2779439.png)
